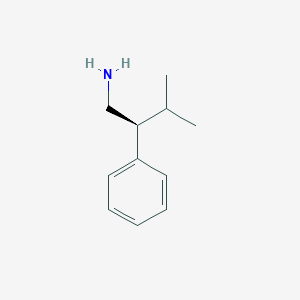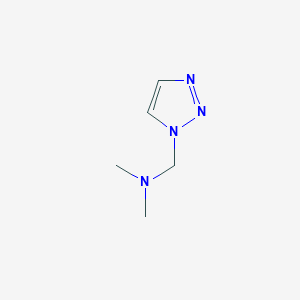
N,N-dimethyl-1-(triazol-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-(triazol-1-yl)methanamine, also known as DMTM, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a member of the triazole family and has a molecular weight of 144.19 g/mol. DMTM is a white crystalline powder that is soluble in water and organic solvents. In
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1-(triazol-1-yl)methanamine is not fully understood. However, it is known that N,N-dimethyl-1-(triazol-1-yl)methanamine acts as a ligand for copper(I) ions, which play a crucial role in the azide-alkyne cycloaddition reaction. The triazole ring of N,N-dimethyl-1-(triazol-1-yl)methanamine coordinates with the copper(I) ion, which activates the azide and alkyne groups for the cycloaddition reaction.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of N,N-dimethyl-1-(triazol-1-yl)methanamine. However, it has been reported that N,N-dimethyl-1-(triazol-1-yl)methanamine is not toxic to cells in vitro at concentrations up to 500 μM. This suggests that N,N-dimethyl-1-(triazol-1-yl)methanamine has potential applications in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-1-(triazol-1-yl)methanamine has several advantages for lab experiments. It is easy to synthesize and has a high purity of 98%. It is also soluble in water and organic solvents, which makes it easy to handle in the lab. However, one limitation of N,N-dimethyl-1-(triazol-1-yl)methanamine is that it is only effective as a ligand for copper(I) ions. This restricts its use in reactions that do not involve copper(I) catalysis.
Orientations Futures
There are several future directions for the use of N,N-dimethyl-1-(triazol-1-yl)methanamine in scientific research. One potential application is in the development of new drugs. The triazole-containing peptidomimetics synthesized using N,N-dimethyl-1-(triazol-1-yl)methanamine have potential applications in drug development. Another future direction is in the development of new materials. The azide-alkyne cycloaddition reaction catalyzed by N,N-dimethyl-1-(triazol-1-yl)methanamine has applications in the synthesis of new materials with unique properties. Finally, the use of N,N-dimethyl-1-(triazol-1-yl)methanamine in biological systems should be explored further to understand its potential applications in this field.
Conclusion
In conclusion, N,N-dimethyl-1-(triazol-1-yl)methanamine is a chemical compound with potential applications in scientific research. Its unique properties make it an efficient ligand for copper(I) catalyzed azide-alkyne cycloaddition reactions. N,N-dimethyl-1-(triazol-1-yl)methanamine has potential applications in drug development, material science, and bioconjugation. Further research is needed to fully understand the mechanism of action and potential applications of N,N-dimethyl-1-(triazol-1-yl)methanamine in biological systems.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-1-(triazol-1-yl)methanamine can be achieved through a one-pot reaction of 1-azido-2,2,2-trifluoroethane with dimethylamine hydrochloride and sodium azide in the presence of copper(I) iodide as a catalyst. The reaction yields N,N-dimethyl-1-(triazol-1-yl)methanamine as a white crystalline powder with a high purity of 98%.
Applications De Recherche Scientifique
N,N-dimethyl-1-(triazol-1-yl)methanamine has potential applications in scientific research due to its unique properties. It has been found to be an efficient ligand for copper(I) catalyzed azide-alkyne cycloaddition reactions. This reaction is widely used in the synthesis of complex organic molecules and has applications in drug discovery, material science, and bioconjugation. N,N-dimethyl-1-(triazol-1-yl)methanamine can also be used in the synthesis of triazole-containing peptidomimetics, which have potential applications in drug development.
Propriétés
Numéro CAS |
153040-07-4 |
|---|---|
Nom du produit |
N,N-dimethyl-1-(triazol-1-yl)methanamine |
Formule moléculaire |
C5H10N4 |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(triazol-1-yl)methanamine |
InChI |
InChI=1S/C5H10N4/c1-8(2)5-9-4-3-6-7-9/h3-4H,5H2,1-2H3 |
Clé InChI |
NLUVOVKIBRFRFI-UHFFFAOYSA-N |
SMILES |
CN(C)CN1C=CN=N1 |
SMILES canonique |
CN(C)CN1C=CN=N1 |
Synonymes |
1H-1,2,3-Triazole-1-methanamine,N,N-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



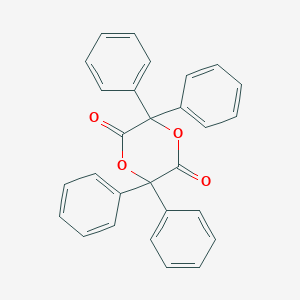
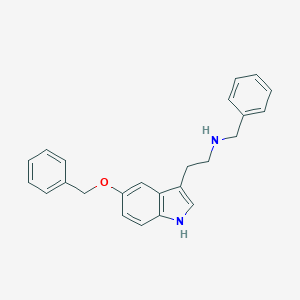
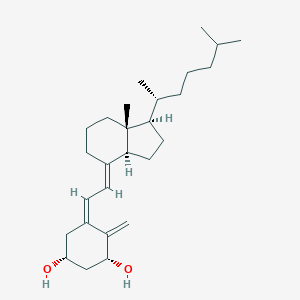
![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)
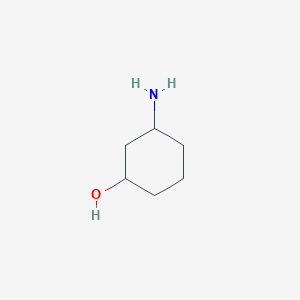
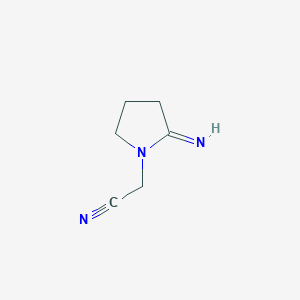
![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)
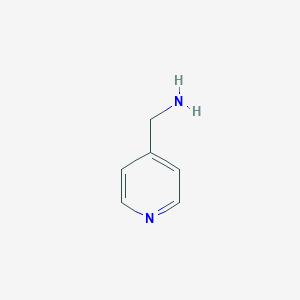
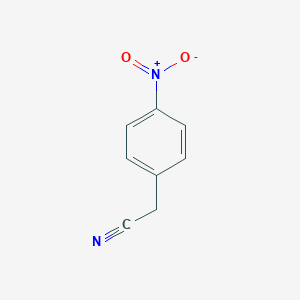
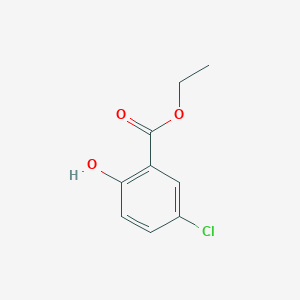
![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)
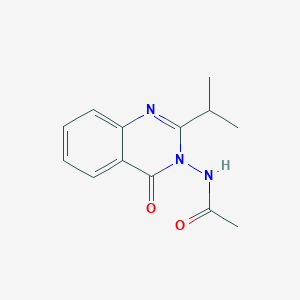
![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)
